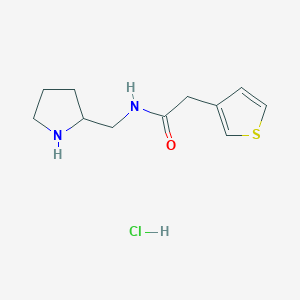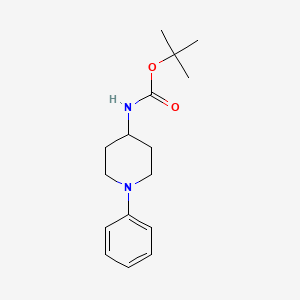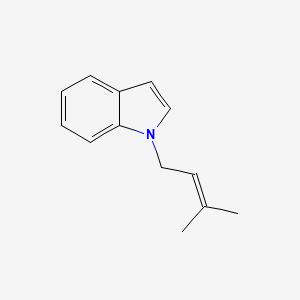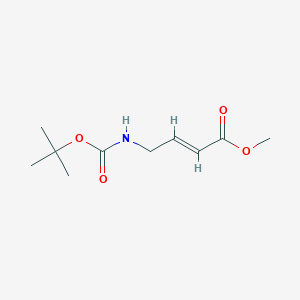![molecular formula C10H14O4 B13970744 3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1658-28-2](/img/structure/B13970744.png)
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound with a unique structure that has garnered interest in various fields such as medicinal chemistry, catalysis, and materials science. The compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. This structural motif imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of this compound with pentafluoropyridine . This reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including cycloreversion, which leads to the formation of fluoro(hetero)aryl ketene . This intermediate can then participate in efficient coupling reactions with nucleophiles, allowing for the rapid incorporation of highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles and fluorinated compounds. The reactions often require specific conditions such as controlled temperature and the presence of catalysts to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound include various fluorinated derivatives, which are valuable intermediates in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione has found applications in several scientific research areas:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound’s distinct chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves cycloreversion to form fluoro(hetero)aryl ketene . This intermediate can then undergo efficient coupling with nucleophiles, leading to the formation of highly fluorinated derivatives. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the spirocyclic structure and the presence of fluorine atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Uniqueness
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific spirocyclic structure and the presence of a methyl group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
1658-28-2 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C10H14O4/c1-7-8(11)13-10(14-9(7)12)5-3-2-4-6-10/h7H,2-6H2,1H3 |
Clé InChI |
SAJPCENIDIEASK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OC2(CCCCC2)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




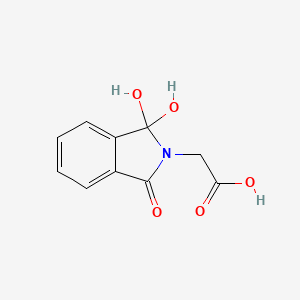
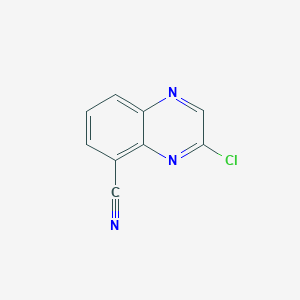

![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)

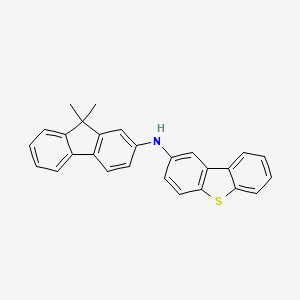
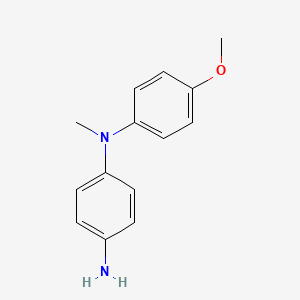
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)
